Enzymatic Synthesis of Ascorbyl Oleate: A Technical Guide
Enzymatic Synthesis of Ascorbyl Oleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic synthesis of ascorbyl oleate (B1233923), a liposoluble antioxidant of significant interest in the pharmaceutical, cosmetic, and food industries. Leveraging the high selectivity and mild reaction conditions of enzymatic catalysis, particularly with lipases, offers a green and efficient alternative to traditional chemical synthesis. This document outlines optimized reaction conditions, detailed experimental protocols, and purification strategies based on a comprehensive review of the scientific literature.
Introduction
Ascorbyl oleate is an ester formed from the essential nutrient ascorbic acid (Vitamin C) and the monounsaturated fatty acid, oleic acid. This amphiphilic molecule combines the potent antioxidant properties of ascorbic acid with the lipophilicity of oleic acid, enhancing its solubility in lipid-based formulations and its ability to protect against lipid peroxidation. The enzymatic synthesis of ascorbyl oleate, primarily through esterification or transesterification reactions catalyzed by lipases, offers several advantages over chemical methods, including regioselectivity at the C-6 position of ascorbic acid, reduced by-product formation, and milder reaction conditions that preserve the integrity of the sensitive substrates.
Lipase-Catalyzed Synthesis of Ascorbyl Oleate
The enzymatic synthesis of ascorbyl oleate is influenced by several key parameters, including the choice of lipase (B570770), solvent, temperature, substrate molar ratio, and water activity. Immobilized lipases, particularly from Candida antarctica (CALB), are widely favored due to their high activity and stability in non-aqueous media.[1][2][3]
Reaction Parameters and Optimization
The optimization of reaction conditions is crucial for achieving high conversion yields and process efficiency. The following table summarizes key quantitative data from various studies on the lipase-catalyzed synthesis of ascorbyl oleate.
| Lipase Source | Reaction Type | Solvent | Temperature (°C) | Substrate Molar Ratio (Ascorbic Acid:Oleic Acid) | Water Content | Conversion/Yield | Reference |
| Candida antarctica Lipase B (Novozym 435) | Esterification | Acetone | 60 | 1:8 | 0.018% (v/v) | 19.3 mmol/g enzyme | [4][5] |
| Candida sp. 99-125 (immobilized) | Esterification | Acetone | 40 | 1:5 | Not Specified | 91% esterification ratio | [6] |
| Candida antarctica Lipase B (Novozym 435) | Transesterification | tert-Amyl alcohol | 45 | 1:2 (Ascorbic Acid:Olive Oil) | Dried with molecular sieves | 80% yield | [1][2] |
| Candida antarctica Lipase B (Novozym 435) | Esterification | Acetone | 50 | 1:1 | Not Specified | 19.7% conversion | [7][8] |
| Candida antarctica Lipase B (Novozym 435) | Transesterification | Not Specified | 70 | 1:3 (Ascorbyl Palmitate:Oleic Acid) | Not Specified | 73.8% conversion | [7][8][9] |
| Candida antarctica (immobilized) | Esterification | Not Specified | 37 | Not Specified | Not Specified | 38% yield | [10][11] |
| Candida antarctica (NS 88011) | Esterification | Not Specified | 70 | 1:9 | Not Specified | 50% conversion | [12] |
Experimental Protocols
This section provides a detailed methodology for the enzymatic synthesis, purification, and characterization of ascorbyl oleate based on established protocols.
Materials and Reagents
-
L-Ascorbic acid
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Oleic acid or Olive Oil (as acyl donor)
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Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)
-
Organic Solvents (e.g., Acetone, tert-Amyl alcohol)
-
Molecular Sieves (4 Å)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Sodium sulfate (B86663) (anhydrous)
Enzymatic Synthesis Workflow
Caption: Experimental workflow for the enzymatic synthesis of ascorbyl oleate.
Detailed Synthesis Protocol (Esterification)
-
Substrate Preparation : In a screw-capped flask, combine L-ascorbic acid and oleic acid at the desired molar ratio (e.g., 1:8).[4][5] Add a suitable organic solvent, such as acetone, to dissolve the substrates.
-
Enzymatic Reaction : Add the immobilized lipase (e.g., Novozym 435, typically 10% w/w of substrates) and molecular sieves (10% w/w of substrates) to the reaction mixture.[7]
-
Incubation : Seal the flask and place it in a shaking incubator at the optimized temperature (e.g., 60°C) for the required reaction time (e.g., 24-72 hours).[4][5][7]
-
Reaction Monitoring : The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the concentration of ascorbyl oleate by High-Performance Liquid Chromatography (HPLC).
Downstream Processing and Purification
Effective purification is critical to isolate ascorbyl oleate from unreacted substrates and by-products.
-
Enzyme Removal : After the reaction, the immobilized enzyme and molecular sieves are removed by filtration.[7][8]
-
Solvent Evaporation : The organic solvent is removed from the filtrate under reduced pressure using a rotary evaporator.[7][8]
-
Liquid-Liquid Extraction : A sequential liquid-liquid extraction is performed to separate the product.
-
Recrystallization : For final purification, ascorbyl oleate can be recrystallized from 90% methanol to achieve high purity (e.g., >97%).[9]
Characterization of Ascorbyl Oleate
The structure and purity of the synthesized ascorbyl oleate are confirmed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) is used to quantify the yield and purity of the product.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) confirms the regioselective esterification at the C-6 position of ascorbic acid.[9][13]
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Mass Spectrometry (MS) verifies the molecular weight of ascorbyl oleate.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR) identifies the characteristic functional groups, such as the ester carbonyl group.[9]
Logical Relationship of Key Synthesis Parameters
The interplay between various reaction parameters is crucial for optimizing the synthesis of ascorbyl oleate. The following diagram illustrates these relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of ascorbyl oleate by transesterification of olive oil with ascorbic acid in polar organic media catalyzed by immobilized lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Ascorbyl oleate | 2495-84-3 [smolecule.com]
- 4. Lipase-catalyzed synthesis of ascorbyl oleate in acetone: optimization of reaction conditions and lipase reusability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the enzymatic synthesis of L-ascorbyl fatty acid esters [journal.buct.edu.cn]
- 7. A Novel Eco-Friendly Process for the Synthesis and Purification of Ascorbyl-6-Oleates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ascorbyl oleate (2495-84-3) for sale [vulcanchem.com]
- 10. Enzymatic synthesis and antioxidant properties of L-ascorbyl oleate and L-ascorbyl linoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic Synthesis of Ascorbyl Palmitate in a Rotating Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of D-Isoascorbyl Oleate and It Structural Characterization [zrb.bjb.scut.edu.cn]
